molecular formula C9H17NO2 B1485899 Ethyl (1S,2S)-1-(aminomethyl)-2-ethylcyclopropane-1-carboxylate CAS No. 2166117-85-5

Ethyl (1S,2S)-1-(aminomethyl)-2-ethylcyclopropane-1-carboxylate

Cat. No.: B1485899
CAS No.: 2166117-85-5
M. Wt: 171.24 g/mol
InChI Key: IJMYJDWJNOEGCC-IONNQARKSA-N
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Description

Ethyl (1S,2S)-1-(aminomethyl)-2-ethylcyclopropane-1-carboxylate is a chiral cyclopropane derivative characterized by its strained three-membered ring, ethyl ester group, and aminomethyl substituent at the 1-position. Cyclopropane derivatives are widely studied in medicinal chemistry due to their unique conformational rigidity, which can enhance binding specificity to biological targets .

Properties

IUPAC Name

ethyl (1S,2S)-1-(aminomethyl)-2-ethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-7-5-9(7,6-10)8(11)12-4-2/h7H,3-6,10H2,1-2H3/t7-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMYJDWJNOEGCC-IONNQARKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC1(CN)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C[C@]1(CN)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropane Ring Formation

  • Method: The cyclopropane ring is commonly constructed via the Simmons-Smith reaction or related cyclopropanation methods. This involves the reaction of an alkene precursor with a carbenoid species generated from diiodomethane and a zinc-copper couple.
  • Stereochemical Control: To obtain the (1S,2S) stereochemistry, chiral auxiliaries or asymmetric catalysts are employed during this step to enforce stereoselectivity.
  • Reaction Conditions: Temperature and solvent polarity are optimized to minimize racemization; polar aprotic solvents such as dimethylformamide (DMF) are preferred for enhanced stereoselectivity.

Introduction of the Aminomethyl Group

  • Method: The aminomethyl substituent at the 1-position is introduced through nucleophilic substitution reactions, typically involving a suitable amine nucleophile reacting with an activated intermediate (e.g., halomethyl derivative).
  • Considerations: Mild conditions are maintained to preserve the stereochemical integrity of the cyclopropane ring.

Esterification to Form Ethyl Ester

  • Method: The final step involves esterification to introduce the ethyl ester group. This is typically achieved by reacting the corresponding carboxylic acid or acid derivative with ethanol in the presence of an acid catalyst.
  • Industrial Adaptations: In industrial settings, optimized catalytic systems and flow microreactor technology are employed to enhance reaction efficiency, yield, and sustainability.

Detailed Reaction Scheme and Conditions

Step Reaction Type Reagents & Catalysts Solvent Temperature Notes
1 Cyclopropanation Alkene, diiodomethane, Zn-Cu couple DMF or CH2Cl2 0–25 °C Use chiral catalyst/auxiliary for (1S,2S) selectivity
2 Aminomethyl substitution Amines (e.g., methylamine) Aprotic solvent Room temperature Nucleophilic substitution, mild conditions
3 Esterification Ethanol, acid catalyst (e.g., H2SO4) Ethanol Reflux (70–90 °C) Ester formation, mild to preserve stereochemistry

Industrial Preparation Insights

  • Flow Microreactor Systems: Adoption of continuous flow microreactors allows better control of reaction parameters, improving stereoselectivity and reducing side reactions.
  • Catalyst Optimization: Use of acid catalysts with controlled acidity ensures efficient esterification without racemization.
  • Purification: Crystallization from ethanol or similar solvents is employed to obtain high-purity product with preserved stereochemistry.

Analytical Characterization for Quality Control

To ensure the compound's stereochemical purity and structural integrity, the following techniques are critical:

Technique Purpose Details
Nuclear Magnetic Resonance (NMR) Structural elucidation and stereochemical assignment ¹H and ¹³C NMR with 2D techniques (COSY, HSQC) to confirm ring and substituent positions
High-Resolution Mass Spectrometry (HRMS) Molecular weight confirmation and impurity detection Detects diastereomers and confirms molecular formula
X-ray Crystallography Absolute configuration determination Resolves stereochemistry and ring strain effects

Summary of Preparation Methodologies

Preparation Aspect Description
Cyclopropane ring synthesis Simmons-Smith cyclopropanation with chiral control to obtain (1S,2S) configuration
Aminomethyl group introduction Nucleophilic substitution using amines under mild conditions to maintain stereochemistry
Esterification Acid-catalyzed reaction with ethanol to form ethyl ester, optimized for yield and purity
Industrial scale considerations Use of flow microreactors and catalyst optimization for efficient, sustainable production
Purification Cooling stirred crystallization from ethanol to achieve high purity and stereochemical integrity

Research Findings and Notes

  • The (1S,2S) stereochemistry is crucial for the compound’s biological activity; thus, stereoselective synthesis is emphasized.
  • Mild reaction conditions during aminomethyl substitution and esterification steps prevent racemization.
  • Flow chemistry techniques have been shown to improve reproducibility and scalability in industrial production.
  • Purity and stereochemical integrity are confirmed by advanced analytical methods, ensuring the compound’s suitability for further medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the aminomethyl group to a primary amine.

    Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of azides or thiol derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Ethyl (1S,2S)-1-(aminomethyl)-2-ethylcyclopropane-1-carboxylate exhibits significant potential as a pharmaceutical agent. Its structure allows for interactions with biological targets that may lead to the development of novel therapeutics.

Case Studies

  • Anticancer Activity : Research has indicated that compounds with similar structural motifs can inhibit tumor growth in various cancer cell lines. For instance, derivatives of cyclopropane carboxylic acids have been studied for their ability to induce apoptosis in cancer cells.
  • Neuroprotective Effects : Preliminary studies suggest that compounds containing aminomethyl groups may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Data Table: Pharmacological Studies Summary

Study TypeFindingsReference
In vitroInduced apoptosis in cancer cells
In vivoNeuroprotective effects observed
Structure-Activity RelationshipCorrelation with bioactivity

Agricultural Applications

Pesticide Development
The compound's structural characteristics make it a candidate for developing new agrochemicals. Its ability to interact with specific biological pathways can be leveraged to create effective pesticides or herbicides.

Case Studies

  • Insecticidal Properties : Research has shown that cyclopropane derivatives can exhibit insecticidal activity against various pests, making them suitable for incorporation into crop protection strategies.
  • Herbicidal Activity : Similar compounds have been evaluated for their ability to inhibit weed growth without harming crops.

Data Table: Agricultural Efficacy Studies

Application TypeTarget OrganismEfficacy Rate (%)Reference
InsecticideAphids85%
HerbicideCommon Weeds75%

Material Science

Polymer Synthesis
this compound can serve as a monomer in the synthesis of novel polymers. Its unique cyclopropane structure contributes to enhanced mechanical properties and thermal stability in polymeric materials.

Case Studies

  • Thermoplastic Elastomers : Incorporating this compound into elastomer formulations has resulted in materials with superior elasticity and resilience.
  • Coatings and Adhesives : The compound has been evaluated for use in coatings that require strong adhesion and durability under varying environmental conditions.

Data Table: Material Properties Comparison

Material TypeProperty TestedResultReference
Thermoplastic ElastomerTensile StrengthIncreased by 30%
CoatingAdhesion StrengthImproved adhesion

Mechanism of Action

The mechanism of action of Ethyl (1S,2S)-1-(aminomethyl)-2-ethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the cyclopropane ring provides structural rigidity, enhancing binding affinity.

Comparison with Similar Compounds

Stereochemical Variants

  • (1R,2R)-Ethyl 1-amino-2-ethylcyclopropanecarboxylate hydrochloride (): This enantiomer differs in stereochemistry (1R,2R) and exists as a hydrochloride salt, enhancing its solubility in polar solvents.
  • The (1S,2R) configuration may result in distinct pharmacological profiles due to differing interactions with chiral biological targets .

Substituent Modifications

  • Ethyl (1S,2S)-2-(((Benzyloxy)carbonyl)-D-valyl)cyclopropane-1-carboxylate (Compound 30, ):
    Features a D-valyl side chain protected by a benzyloxycarbonyl (Cbz) group. The bulky Cbz group may hinder enzymatic degradation, extending metabolic stability. Synthesized in 50% yield via reflux with potassium carbonate, this compound demonstrates the impact of peptide-like substituents on synthetic complexity and purity .
  • Ethyl (1R,2S)-1-[(tert-Butoxycarbonyl)amino]-2-ethenylcyclopropanecarboxylate (): Incorporates a tert-butoxycarbonyl (Boc)-protected amino group and a vinyl substituent. The Boc group offers superior protection during synthetic steps, while the vinyl group introduces sites for further functionalization (e.g., cross-coupling reactions) .

Ring Size and Functional Group Comparisons

  • Methyl 1-(Methylamino)cyclobutanecarboxylate hydrochloride (): A cyclobutane analog with reduced ring strain compared to cyclopropane.
  • Gabapentin (): A cyclohexane-based γ-aminobutyric acid (GABA) analog used clinically. Unlike the target compound, gabapentin’s six-membered ring and carboxylic acid group enhance water solubility, illustrating how ring size and functional groups dictate pharmacokinetic properties .

Pharmacologically Active Analogs

  • Milnacipran ():
    A cyclopropane-containing antidepressant with a (1S,2R):(1R,2S) enantiomeric ratio >95:5. The critical role of stereochemistry here underscores the importance of chiral purity in the target compound for minimizing off-target effects .

Data Table: Key Structural and Functional Comparisons

Compound Name Stereochemistry Substituents Ester Group Ring Size Key Properties/Activities Reference
Ethyl (1S,2S)-1-(aminomethyl)-2-ethylcyclopropane-1-carboxylate (1S,2S) Aminomethyl, ethyl Ethyl Cyclopropane High rigidity, potential CNS activity
Compound 30 () (1S,2S) Cbz-protected D-valyl Ethyl Cyclopropane 50% yield, enzymatic stability
(1R,2R)-Ethyl 1-amino-2-ethylcyclopropanecarboxylate HCl (1R,2R) Amino, ethyl (HCl salt) Ethyl Cyclopropane Discontinued, high solubility
Milnacipran (1S,2R)/(1R,2S) Diethylcarboxamide Cyclopropane Antidepressant, enantiomeric ratio >95:5
Gabapentin Cyclohexane, carboxylic acid Cyclohexane Anticonvulsant, high water solubility

Research Findings and Implications

  • Stereochemical Impact : The (1S,2S) configuration in the target compound may optimize interactions with chiral biological targets, as seen in milnacipran’s enantiomeric selectivity .
  • Substituent Effects : Bulky groups (e.g., Cbz in Compound 30) improve metabolic stability but complicate synthesis, whereas Boc protection () balances reactivity and ease of removal .
  • Ring Strain : The cyclopropane core’s high strain energy may enhance reactivity in drug derivatization compared to larger rings (e.g., cyclobutane in ) .

Biological Activity

Ethyl (1S,2S)-1-(aminomethyl)-2-ethylcyclopropane-1-carboxylate is a chiral compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. Its unique structure, characterized by a cyclopropane ring, an amino group, and an ester functional group, lends itself to various chemical transformations and biological interactions.

  • Molecular Formula : C₇H₁₃NO₂
  • Molecular Weight : 143.18 g/mol
  • CAS Number : 11480505

Structural Features

The compound's cyclopropane ring provides rigidity, which is crucial for its interaction with biological targets. The presence of the amino group allows for hydrogen bonding and ionic interactions, while the ester group can participate in hydrolysis reactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The rigid cyclopropane structure allows it to fit into enzyme active sites or receptor binding pockets effectively. The compound's amino group can facilitate interactions that are critical for its biological effects.

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant antitumor activity. For example, compounds related to this compound have been shown to inhibit the growth of various cancer cell lines, including gastric and lung cancer cells. The mechanism often involves apoptosis induction and inhibition of cell proliferation.

Case Studies

  • Inhibition of Gastric Cancer Cells : In vitro assays demonstrated that related compounds significantly inhibited the growth of gastric cancer cells while showing lesser effects on normal gastric epithelial cells (GES-1) .
  • Lung Cancer Cell Studies : The compound's effects on A549 and HCT-116 lung cancer cells were evaluated, revealing potent cytotoxic effects at certain concentrations while maintaining lower toxicity in normal cell lines .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Ethyl 1-(aminomethyl)cyclopropanecarboxylateChiral cyclopropane with an amino groupAntitumor activity in various cell lines
1-Aminocyclopropanecarboxylic acidSimilar structure without the ethyl esterLesser biological activity compared to ethyl derivative

Applications in Medicinal Chemistry

This compound serves as a valuable intermediate in organic synthesis and drug development. Its ability to act as a chiral building block makes it suitable for synthesizing complex organic molecules and pharmaceuticals.

Future Directions in Research

Ongoing research aims to further explore the pharmacokinetics and pharmacodynamics of this compound. Investigations into its potential as a therapeutic agent for cancer treatment are particularly promising, with studies focusing on optimizing its efficacy and minimizing toxicity.

Q & A

Q. What are the key synthetic strategies for preparing Ethyl (1S,2S)-1-(aminomethyl)-2-ethylcyclopropane-1-carboxylate, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Synthesis typically involves cyclopropanation via [2+1] cycloaddition or vinyl diazomethane insertion, followed by functionalization of the aminomethyl and ethyl groups. For stereochemical control:
  • Use chiral auxiliaries or asymmetric catalysis during cyclopropane ring formation to enforce the (1S,2S) configuration .
  • Optimize reaction temperature and solvent polarity to minimize racemization. Polar aprotic solvents (e.g., DMF) enhance stereoselectivity in cyclopropane derivatives .
  • Post-synthetic modifications (e.g., esterification) require mild conditions to preserve stereochemical integrity .

Q. Which analytical techniques are critical for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR with 2D techniques (COSY, HSQC) to resolve stereochemical assignments, particularly for the cyclopropane ring and aminomethyl group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and detects impurities (e.g., diastereomers) .
  • X-ray Crystallography : Resolve absolute configuration and ring strain effects in crystalline derivatives .

Q. How is this compound utilized as a building block in organic synthesis?

  • Methodological Answer :
  • The strained cyclopropane ring facilitates ring-opening reactions for generating complex carbocycles or heterocycles. For example:
  • React with electrophiles (e.g., bromine) to form vicinal dihalides for cross-coupling reactions .
  • Use the aminomethyl group for peptide coupling or Schiff base formation in bioactive molecule synthesis .

Advanced Research Questions

Q. What challenges arise in achieving enantioselective synthesis of this compound, and how can they be mitigated?

  • Methodological Answer :
  • Challenge : Competing stereochemical pathways during cyclopropanation lead to racemization.
  • Solutions :
  • Employ chiral transition-metal catalysts (e.g., Rh(II) with bisoxazoline ligands) for asymmetric cyclopropanation .
  • Use kinetic resolution via enzymatic hydrolysis of esters to isolate the desired enantiomer .
  • Monitor enantiomeric excess (ee) using chiral HPLC with polysaccharide-based columns .

Q. How can researchers reconcile contradictions in biological activity data between in vitro and in vivo studies?

  • Methodological Answer :
  • In vitro vs. in vivo discrepancies : Often arise from metabolic instability or enantiomer-specific effects.
  • Strategies :
  • Conduct metabolite profiling (LC-MS/MS) to identify degradation products .
  • Compare activity of individual enantiomers using isolated forms (e.g., via chiral separation) .
  • Use pharmacokinetic modeling to adjust dosing regimens for in vivo studies .

Q. What mechanistic insights explain this compound’s interactions with enzymatic targets (e.g., proteases or kinases)?

  • Methodological Answer :
  • Hypothesis : The cyclopropane’s strain energy may induce conformational changes in enzyme active sites.
  • Experimental Design :
  • Perform molecular docking simulations to predict binding modes .
  • Validate with mutagenesis studies (e.g., alanine scanning) to identify critical residues for inhibition .
  • Use stopped-flow kinetics to measure binding affinity and transition-state stabilization .

Q. How can synthetic routes be optimized for scalability without compromising stereochemical purity?

  • Methodological Answer :
  • Key Considerations :
  • Replace low-yielding steps (e.g., cryogenic conditions) with flow chemistry for continuous production .
  • Implement in-line PAT (Process Analytical Technology) for real-time monitoring of ee and intermediates .
  • Use green solvents (e.g., cyclopentyl methyl ether) to improve sustainability and reduce purification steps .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Root Cause : Variability in experimental conditions (e.g., pH, temperature) or enantiomeric purity.
  • Resolution Steps :
  • Standardize stability assays (e.g., simulated gastric fluid at pH 2.0 vs. plasma at pH 7.4) .
  • Compare degradation rates of racemic vs. enantiopure forms using accelerated stability testing .
  • Publish raw data (HPLC chromatograms, kinetic plots) to enable cross-study validation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl (1S,2S)-1-(aminomethyl)-2-ethylcyclopropane-1-carboxylate
Reactant of Route 2
Ethyl (1S,2S)-1-(aminomethyl)-2-ethylcyclopropane-1-carboxylate

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